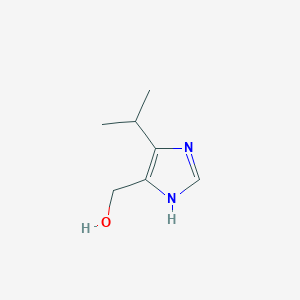

(4-isopropyl-1H-imidazol-5-yl)methanol

Übersicht

Beschreibung

(4-Isopropyl-1H-imidazol-5-yl)methanol is an imidazole derivative featuring a hydroxymethyl (-CH₂OH) group at position 5 and an isopropyl (-CH(CH₃)₂) substituent at position 4 of the imidazole ring. The hydroxymethyl group enhances hydrophilicity, while the bulky isopropyl substituent increases lipophilicity and steric hindrance, influencing reactivity and biological interactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that derivatives of (4-isopropyl-1H-imidazol-5-yl)methanol may exhibit antimicrobial activity. Preliminary studies suggest that this compound can interact with specific enzymes and receptors, potentially inhibiting their activity through competitive inhibition mechanisms. The imidazole ring's ability to form hydrogen bonds enhances its interaction with target biomolecules, increasing specificity and efficacy in therapeutic applications.

2. Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of imidazole derivatives, including this compound. Studies suggest that compounds in this class may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits for inflammatory diseases .

3. Drug Design and Development

The compound serves as a scaffold for developing new pharmaceuticals due to its favorable binding interactions with biological targets. Its structural features make it a promising candidate for designing drugs that target various diseases, including infections caused by resistant bacteria .

Organic Synthesis Applications

1. Synthetic Intermediates

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, leading to the creation of novel compounds with potentially useful biological activities .

2. Coordination Chemistry

The compound's ability to coordinate with metal ions makes it valuable in coordination chemistry. This property can be exploited to create metal complexes that may have enhanced catalytic or biological activities .

Research Findings and Case Studies

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl (-CH<sub>2</sub>OH) group undergoes oxidation under controlled conditions:

-

Aldehyde formation : Treatment with mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane yields (4-isopropyl-1H-imidazol-5-yl)formaldehyde.

-

Carboxylic acid formation : Stronger oxidants such as potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) convert the hydroxymethyl group to (4-isopropyl-1H-imidazol-5-yl)carboxylic acid.

Mechanism :

Oxidation proceeds via radical intermediates in acidic or neutral media, with the hydroxyl group first converting to a carbonyl intermediate before further oxidation.

Reduction Reactions

The imidazole ring and hydroxymethyl group participate in reduction:

-

Hydroxymethyl reduction : Sodium borohydride (NaBH<sub>4</sub>) reduces the hydroxymethyl group to (4-isopropyl-1H-imidazol-5-yl)methane.

-

Ring hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the imidazole ring, forming 4-isopropyl-4,5-dihydro-1H-imidazol-5-yl-methanol.

Nucleophilic Substitution

The imidazole nitrogen and hydroxymethyl group facilitate substitution:

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents:

-

Ester formation : Acetic anhydride (Ac<sub>2</sub>O) in pyridine produces 5-(acetoxymethyl)-4-isopropyl-1H-imidazole.

-

Ether synthesis : Reaction with benzyl bromide (BnBr) and NaH yields 5-(benzyloxymethyl)-4-isopropyl-1H-imidazole .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki coupling : With aryl boronic acids, the hydroxymethyl group is retained while introducing aryl groups at position 2 of the imidazole ring .

Mechanistic Insights

-

Radical pathways : Oxidation and halogenation often involve radical intermediates, as evidenced by ESR studies.

-

Acid-base catalysis : Substitution reactions at nitrogen atoms are accelerated in acidic media due to protonation of the imidazole ring .

Biological Interactions

-

Enzyme inhibition : Competitive inhibition of cytochrome P450 enzymes via coordination to heme iron.

-

Antimicrobial activity : Structural analogs disrupt microbial cell walls through hydrogen bonding.

Key Data Table: Reaction Optimization

| Reaction | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | SOCl<sub>2</sub>, reflux, 2 hrs | 89 | 98 |

| Aldehyde oxidation | PCC, CH<sub>2</sub>Cl<sub>2</sub>, rt, 4 hrs | 65 | 95 |

| Benzylation | BnBr, NaH, THF, 0°C→rt | 78 | 97 |

Research Challenges

-

Steric hindrance : The isopropyl group at position 4 limits reactivity at adjacent positions, requiring tailored catalysts.

-

Stability : The hydroxymethyl group is prone to dehydration under strong acidic conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-isopropyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves condensation of imidazole precursors with isopropyl-containing aldehydes or ketones, followed by hydroxylation. For example, chlorination of intermediates like [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂ is a critical step . Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and reaction time) to identify dominant factors. Statistical methods like Taguchi orthogonal arrays minimize experimental runs while maximizing data robustness . Key parameters include:

- Catalyst type : Fe₃O4@FU nanoparticles enhance imidazole cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitroimidazole intermediate stability .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC : Purity assessment using C18 columns with UV detection (λ = 210–260 nm) for imidazole derivatives .

- NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., differentiating 4- and 5-substituted imidazoles via coupling patterns) .

- FTIR : Confirms hydroxyl (-OH, ~3200–3500 cm⁻¹) and imidazole ring (C=N, ~1600 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for nitro-substituted intermediates .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:

Stability studies should include:

- Thermal stability : Accelerated degradation tests (40–60°C) with HPLC monitoring to track decomposition products .

- pH sensitivity : Buffered solutions (pH 3–9) analyzed via UV-Vis spectroscopy; imidazole derivatives often degrade in acidic conditions due to ring protonation .

- Light sensitivity : UV irradiation experiments (254–365 nm) to assess photolytic degradation, with LC-MS identification of byproducts like oxidized imidazole rings .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or cycloadditions?

Methodological Answer:

The hydroxyl group acts as a weak nucleophile, requiring activation (e.g., tosylation) for SN2 reactions. Computational studies (DFT) reveal steric hindrance from the isopropyl group reduces accessibility at C5, favoring C4 reactivity . For cycloadditions, nitroimidazole intermediates (e.g., 5-nitro derivatives) undergo [3+2] cycloadditions with alkynes under Cu catalysis, forming fused heterocycles . Kinetic isotope effects (KIE) and Hammett plots can quantify electronic/steric contributions .

Q. How can computational modeling (e.g., QSPR, DFT) predict physicochemical properties or reaction pathways for this compound?

Methodological Answer:

- QSPR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with solubility or logP values using neural networks trained on imidazole datasets .

- DFT simulations : Optimize transition states for key reactions (e.g., hydroxylation barriers) using Gaussian or ORCA software. Basis sets like B3LYP/6-311+G(d,p) are suitable for imidazole systems .

- Molecular docking : Predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) via AutoDock Vina .

Q. How can conflicting data on synthetic yields or byproduct profiles be resolved?

Methodological Answer:

- Controlled replication : Standardize catalysts (e.g., Fe₃O4@FU NPs) and solvents to reduce batch variability .

- Advanced analytics : Use LC-MS/MS to detect trace byproducts (e.g., dimerized imidazoles) missed by HPLC .

- DoE re-evaluation : Apply response surface methodology (RSM) to identify nonlinear interactions between variables (e.g., temperature and catalyst loading) .

Q. What strategies mitigate impurities arising from regioisomer formation during synthesis?

Methodological Answer:

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate 4- and 5-substituted isomers .

- Protecting groups : Temporarily block the C5 position with tert-butyldimethylsilyl (TBDMS) groups to direct functionalization to C4 .

- Kinetic control : Lower reaction temperatures (−10°C) favor thermodynamically disfavored but kinetically accessible isomers .

Q. What alternative green chemistry approaches can improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent-free mechanochemistry : Ball-milling imidazole precursors with K₂CO₃ reduces waste .

- Biocatalysis : Lipase-mediated acetylation of the hydroxyl group avoids toxic reagents like SOCl₂ .

- Microwave-assisted synthesis : Reduces reaction times by 50–70% compared to conventional heating, lowering energy consumption .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs include:

[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol (): Substituents: A phenyl ring attached to position 4 of the imidazole, with methyl groups at positions 1 and 2, a nitro (-NO₂) group at position 5, and a hydroxymethyl on the phenyl. Properties: The nitro group is electron-withdrawing, reducing electron density on the imidazole ring. The hydroxymethyl on the phenyl enhances solubility compared to the target compound’s direct hydroxymethyl on the imidazole. Melting point: 120°C (chlorinated derivative) .

5-Methyl-2-phenyl-1H-imidazole-4-methanol (): Substituents: Methyl at position 5, phenyl at position 2, and hydroxymethyl at position 4. Properties: The phenyl group increases aromaticity and lipophilicity. Molecular weight: 188.23 g/mol. Positional isomerism (hydroxymethyl at 4 vs. 5 in the target compound) leads to distinct hydrogen-bonding capabilities .

(2-Methyl-5-nitro-1H-imidazol-1-yl)methanol derivatives (): Substituents: Hydroxymethyl at position 1, nitro at position 5, and methyl at position 2. Properties: The nitro group enhances electrophilicity, while the hydroxymethyl at position 1 may participate in intramolecular hydrogen bonding. Synthesized via condensation with benzaldehydes .

Comparison Table 1: Substituent Effects

| Compound | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (4-Isopropyl-1H-imidazol-5-yl)methanol | Isopropyl (4), hydroxymethyl (5) | -CH₂OH, -CH(CH₃)₂ | ~156.18 | High lipophilicity, steric bulk |

| [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol | Phenyl (4), -NO₂ (5), -CH₃ (1,2) | -NO₂, -CH₂OH | ~319.76 | Electron-deficient ring, mp 120°C |

| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Phenyl (2), -CH₃ (5), -CH₂OH (4) | -C₆H₅, -CH₂OH | 188.23 | Aromatic, moderate solubility |

Physicochemical and Spectral Properties

- Melting Points : Chlorinated derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit higher melting points (~120°C) due to nitro group stabilization . The target compound’s melting point is expected to be lower due to reduced crystallinity from the isopropyl group.

- Spectroscopy :

Eigenschaften

CAS-Nummer |

38603-80-4 |

|---|---|

Molekularformel |

C7H12N2O |

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

(4-propan-2-yl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-6(3-10)8-4-9-7/h4-5,10H,3H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

IETWVRUKWUZOSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(NC=N1)CO |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.